7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
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Overview
Description
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid is a compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria . It is commonly used in veterinary medicine and is part of the third generation of fluoroquinolones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid involves multiple steps. One common method includes the cyclization of a suitable precursor with a fluorinated quinolone derivative . The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds. These derivatives often exhibit different pharmacological properties and can be used for various applications .
Scientific Research Applications
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Used in the development of new antibiotics and for treating bacterial infections in animals.
Industry: Employed in the synthesis of other fluoroquinolone derivatives for various applications
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: Another fluoroquinolone with similar antibacterial properties.
Marbofloxacin: A third-generation fluoroquinolone used in veterinary medicine.
Ciprofloxacin: A widely used fluoroquinolone for treating various bacterial infections.
Uniqueness
7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid is unique due to its specific structural features, such as the presence of a hydroxypiperidinyl group and a fluorine atom at specific positions. These features contribute to its high potency and broad-spectrum activity compared to other fluoroquinolones .
Properties
Molecular Formula |
C19H21FN2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O4/c1-10-4-5-12-16-13(18(24)14(19(25)26)9-22(10)16)7-15(20)17(12)21-6-2-3-11(23)8-21/h7,9-11,23H,2-6,8H2,1H3,(H,25,26) |
InChI Key |
OOZLYRJGBGUXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCCC(C4)O)F)C(=O)O |
Origin of Product |
United States |
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